2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
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Overview
Description
2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide is a complex organic compound featuring a unique structure that combines elements of chromene and cyclopentapyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the chromene moiety, followed by the construction of the cyclopentapyrrole ring system. Key steps include:
Formation of the Chromene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The chromene intermediate is then alkylated with a suitable alkylating agent to introduce the desired substituents.
Cyclopentapyrrole Formation: The cyclopentapyrrole ring is constructed via a series of cyclization and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in the design of novel catalysts or polymers.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-1H-indole-3-carboxamide
- 2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide stands out due to its specific combination of chromene and cyclopentapyrrole structures. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-20(2)9-8-14-10-13(6-7-17(14)24-20)11-22-12-15-4-3-5-16(15)18(22)19(21)23/h6-7,10,15-16,18H,3-5,8-9,11-12H2,1-2H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQZJRAYQOEHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CN3CC4CCCC4C3C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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